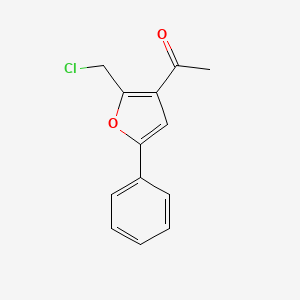

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone

Description

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone (CAS: 281198-93-4) is a furan-derived acetophenone with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . Its structure features a furan ring substituted with a chloromethyl group at position 2 and a phenyl group at position 5, with an acetyl group at position 2.

Properties

CAS No. |

281198-93-4 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-5-phenylfuran-3-yl]ethanone |

InChI |

InChI=1S/C13H11ClO2/c1-9(15)11-7-12(16-13(11)8-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChI Key |

VNKATXNPMLRQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone can be achieved through several synthetic routesThe chloromethylation reaction typically uses chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 10°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

BF₃-Catalyzed Cyclization Reactions

This compound participates in Lewis acid-catalyzed cyclizations. Under BF₃·OEt₂ catalysis in tetrahydrofuran (THF), it undergoes dimerization to form bis(3-acetyl-5-aryl-2-furyl)methanes (e.g., 2a-e ) alongside 3-acetyl-5-aryl-2-methylfurans (3a-e ) (Scheme 1) .

Table 1: BF₃-Catalyzed Cyclization Outcomes

| Starting Material | Product(s) | Yield (%) | Conditions |

|---|---|---|---|

| 1a (R = Ph) | 2a (bis-furylmethane) | 79% | THF, H₂O, reflux, 3–6 h |

| 1a (R = Ph) | 3a (methylfuran) | 5–10% | THF, H₂O, reflux, 3–6 h |

| 1d (R = 4-MeC₆H₄) | 2d | 26% | THF, H₂O, reflux, 3–6 h |

Mechanistic studies suggest a furfuryl carbocation intermediate (A ) forms during cyclization, enabling nucleophilic attack by water or other furan derivatives .

Reactions with 1,3-Diketones

The compound reacts with 2,4-pentanedione in the presence of BF₃ to yield trisubstituted (6a-e ) and tetrasubstituted furans (7a-e ). Product distribution depends on reaction temperature and substituent electronic effects .

Table 2: Reaction with 2,4-Pentanedione

| Entry | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| 1 | 23 | 6a | 66% |

| 2 | 0 | 7a | 24% |

Deoxygenation and Halogenation

-

Deoxygenation : Treatment with triphenylphosphine reduces the compound to 3-acetyl-2-methyl-5-phenylfuran (3a ) in 88% yield .

-

Halogenation : Reaction with concentrated HCl generates 3-acetyl-2-chloromethyl-5-phenylfuran (8 ) quantitatively. Subsequent solvolysis in ethanol or water produces ethoxymethyl (9 ) or alcohol derivatives (10 ), respectively .

Table 3: Solvolysis of 3-Acetyl-2-chloromethyl-5-phenylfuran

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethanol | 9 (ethoxymethyl) | 95% | RT, 12 h |

| H₂O | 10 (furfuryl alcohol) | 98% | RT, 12 h |

Diels-Alder Reactivity

The compound acts as a dienophile in Diels-Alder reactions. For example, cyclopentadiene reacts with 1-(2-(chloromethyl)-5-phenylfuran-3-yl)ethanone to form bicyclic adducts, though yields and stereochemical outcomes remain under investigation .

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance:

-

Reaction with sodium ethoxide replaces chlorine with ethoxy groups, forming ether derivatives .

-

Thiols generate sulfides, which can oxidize to sulfones under controlled conditions .

Key Mechanistic Insights

-

Electrophilic Character : The ethanone carbonyl activates the chloromethyl group for nucleophilic attack.

-

Carbocation Stability : The furan ring stabilizes intermediates through conjugation, directing regioselectivity .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution reactions .

Scientific Research Applications

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The furan ring and phenyl group contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Substituted Phenyl Ethanones

Several chloro- and hydroxy-substituted phenyl ethanones share the acetophenone core but differ in substituent positions and functional groups:

Key Observations :

- The target compound’s furan ring provides π-conjugation and lower steric hindrance compared to substituted phenyl analogs .

- Hydroxy and methoxy groups in analogs increase water solubility and hydrogen-bonding capacity , whereas the chloromethyl group in the target compound favors electrophilic reactivity .

Heterocyclic Analogs: Isoxazole, Thiophene, and Indole Derivatives

Compounds with heterocyclic cores exhibit distinct electronic and steric properties:

Key Observations :

Substituent Effects: Chloro, Trifluoromethyl, and Amino Groups

Substituents dramatically influence reactivity and applications:

Key Observations :

Physical and Chemical Properties

Biological Activity

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is a synthetic organic compound notable for its unique structural features, including a furan ring, a phenyl group, and a chloromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.68 g/mol. The compound's structure facilitates interactions that may influence its biological activity:

- Chloromethyl Group : This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to significant biological effects.

- Furan and Phenyl Groups : These groups enable π-π interactions and hydrogen bonding, which can modulate enzyme activity or receptor function.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Covalent Bonding : The chloromethyl group may react with nucleophilic sites on biomolecules, influencing cellular processes.

- Enzyme Modulation : The compound may alter the activity of specific enzymes or receptors, leading to therapeutic effects.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit antitumor properties. A study on similar compounds demonstrated antiproliferative effects on human cancer cell lines, suggesting potential applications in cancer therapy .

Interaction Studies

Interaction studies have focused on the binding affinity and specificity of this compound towards various biological targets. These studies often assess how the compound modulates enzyme activity or receptor function. For instance, the compound's ability to influence enzyme kinetics could provide insights into its therapeutic uses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(Chloromethyl)-5-phenylfuran | Lacks ethanone group | Less reactive due to absence of carbonyl functionality |

| 1-(2-(Bromomethyl)-5-phenylfuran-3-YL)ethanone | Contains bromomethyl instead of chloromethyl | Bromine may impart different reactivity and biological activity |

| 1-(2-(Chloromethyl)-5-methylfuran-3-YL)ethanone | Contains a methyl group instead of a phenyl group | Alters electronic properties and reactivity |

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antiviral Activity : Some derivatives have shown promising antiviral activity against viruses such as H5N1. These findings highlight the potential for developing antiviral agents based on the furan structure .

- Antioxidant Properties : Compounds derived from similar structures have demonstrated antioxidant properties, suggesting that this compound may also possess such activities, contributing to its therapeutic potential .

- Insecticidal Activity : Research into N-heterocycles derived from furan compounds has indicated insecticidal properties against larvae of Culex pipiens, showcasing another potential application area for this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.